4-Phenylpiperidine-1-sulfonyl chloride chemical structure and molecular weight
4-Phenylpiperidine-1-sulfonyl chloride chemical structure and molecular weight
This guide serves as a technical monograph for 4-Phenylpiperidine-1-sulfonyl chloride , a specialized electrophilic building block used in the diversity-oriented synthesis of medicinal agents.
Chemical Identity & Structural Analysis
This compound acts as a critical "linker-scaffold" hybrid, providing both the pharmacologically active 4-phenylpiperidine core (common in analgesics) and a highly reactive electrophilic sulfonyl chloride handle for derivatization.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Phenylpiperidine-1-sulfonyl chloride |
| Alternative Names | 4-Phenyl-1-piperidinesulfonyl chloride; 4-Phenylpiperidine-N-sulfonyl chloride |
| CAS Number | 727989-58-4 |
| Molecular Formula | C₁₁H₁₄ClNO₂S |
| Molecular Weight | 259.75 g/mol |
| SMILES | ClS(=O)(=O)N1CCC(CC1)c2ccccc2 |
| InChI Key | YHRJYALJKYVQCE-UHFFFAOYSA-N |
Structural conformation
The molecule consists of a piperidine ring in a chair conformation. The bulky phenyl group at the C4 position typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, rendering the structure thermodynamically stable. The nitrogen atom is bonded to a sulfonyl chloride group (-SO₂Cl), creating a sulfamoyl chloride functionality.
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Core Moiety: 4-Phenylpiperidine (Privileged scaffold in GPCR ligands, particularly opioids like Meperidine).[1]
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Reactive Handle: Sulfonyl chloride (Electrophilic center for SN2-type substitution).
Physical & Chemical Properties
Note: Specific experimental values for this derivative are rare in open literature; values below represent calculated consensus or standard properties for the sulfamoyl chloride class.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid or viscous semi-solid. |
| Melting Point | Predicted: 65–75 °C (Based on structural analogs). |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water (hydrolyzes). |
| Reactivity | Highly moisture-sensitive (Hygroscopic). Rapidly hydrolyzes to the sulfonic acid. |
| Stability | Stable at -20°C under inert atmosphere (Argon/Nitrogen). |
Synthesis & Preparation Protocol
The synthesis of 4-phenylpiperidine-1-sulfonyl chloride is typically achieved through the chlorosulfonylation of the secondary amine. This protocol ensures high conversion while minimizing the formation of symmetric sulfamide byproducts.
Reaction Mechanism
The lone pair on the piperidine nitrogen attacks the sulfur atom of sulfuryl chloride (SO₂Cl₂), displacing a chloride ion. A base is required to scavenge the generated HCl.
Laboratory Protocol (Standardized)
Reagents:
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4-Phenylpiperidine (1.0 equiv)
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Sulfuryl Chloride (SO₂Cl₂) (1.2 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
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Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous DCM (solvent volume: 10 mL per gram of amine).
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Reagent Preparation: Cool the sulfuryl chloride solution in DCM to -78°C (Dry ice/Acetone bath) to suppress side reactions.
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Addition: Dissolve 4-phenylpiperidine and TEA in DCM. Add this solution dropwise to the cold sulfuryl chloride over 30 minutes. Critical: Slow addition prevents the amine from reacting with the product to form the symmetric sulfamide dimer.
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Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc).
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Workup: Quench with ice-cold water. Rapidly separate the organic layer. Wash with cold 1M HCl (to remove unreacted amine) followed by brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C). The product is often pure enough for subsequent steps; if not, recrystallize from Hexane/DCM.
Synthesis Workflow Diagram
Figure 1: Controlled synthesis workflow preventing dimerization.
Applications in Drug Discovery
This compound is a versatile electrophile used to generate Sulfamides (R₂N-SO₂-NR'₂), which are stable bioisosteres of urea and sulfonamides.
Medicinal Chemistry Utility
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Transition State Mimicry: The sulfonyl group adopts a tetrahedral geometry, mimicking the transition state of peptide hydrolysis.
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Metabolic Stability: Unlike ureas, sulfamides are resistant to proteolytic enzymes and hydrolysis in vivo.
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Target Classes:
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GPCR Modulators: The 4-phenylpiperidine tail is a "privileged structure" for opioid receptors (Mu/Delta/Kappa) and CCR5 antagonists.
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Enzyme Inhibitors: Used in designing inhibitors for Carbonic Anhydrase and Proteases.[2]
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Diversity-Oriented Synthesis (DOS)
The chloride can be displaced by various nucleophiles to create libraries:
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+ Primary Amines → Unsymmetrical Sulfamides.
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+ Alcohols → Sulfamates.
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+ Hydrazines → Sulfonyl hydrazides.
Application Workflow Diagram
Figure 2: Divergent synthesis pathways for library generation.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
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Hazard Statements:
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Storage: Store at 2–8°C under Argon. Moisture sensitive.
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Disposal: Quench with aqueous sodium bicarbonate before disposal. Do not pour directly into drains.
References
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BLD Pharm. (2024). 4-Phenylpiperidine-1-sulfonyl chloride Product Analysis. BLD Pharm Repository. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69873: 4-Phenylpiperidine (Parent Amine).[1] PubChem.[1][7][8] Link
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Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Ureas in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Link
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Sigma-Aldrich. (2024).[3] Safety Data Sheet: Sulfonyl Chlorides General Handling. Merck KGaA.[3] Link
Sources
- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl Chloride|RUO [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. PubChemLite - 4-phenylpiperidine-1-sulfonyl chloride (C11H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
